Hypoletin-7-O-beta-D-xylopyranoside

Description

Contextualization within Flavonoid Glycoside Chemistry

Flavonoid glycosides are a major class of flavonoids, characterized by the attachment of one or more sugar molecules to a flavonoid aglycone core. This glycosylation process significantly impacts the solubility, stability, and biological activity of the parent flavonoid.

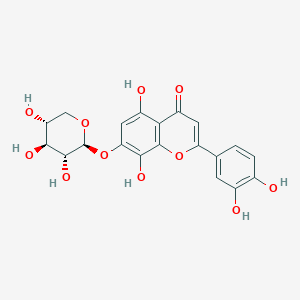

The structure of Hypoletin-7-O-beta-D-xylopyranoside is a prime example of this chemical arrangement. It consists of two main components:

Aglycone: The non-sugar part of the molecule is Hypoletin. The core of Hypoletin is a flavone (B191248), a class of flavonoids built on a 2-phenyl-4H-1-benzopyran-4-one backbone.

Glycone: The sugar portion is a beta-D-xylopyranoside. This is a five-carbon sugar (a pentose) in its pyranose (six-membered ring) form.

The connection between these two moieties is a glycosidic bond. Specifically, the xylopyranoside is attached at the 7-position of the Hypoletin structure through an oxygen atom, hence the name "7-O-beta-D-xylopyranoside." This specific linkage is crucial in defining the compound's chemical properties and its interactions with biological systems.

Historical Perspective and Significance in Natural Product Research

The study of natural products has been a cornerstone of drug discovery and has provided a wealth of structurally diverse molecules. This compound is a notable compound within this field. One of the significant reports of this compound was its isolation from the leaves of Thuja orientalis (also known as Platycladus orientalis). medchemexpress.com

Research on this compound has highlighted its potential as an antioxidant. medchemexpress.com Antioxidants are of significant interest in research due to their potential to counteract oxidative stress, a process implicated in various cellular damage mechanisms. A study published in the Journal of the Korean Society for Applied Biological Chemistry detailed the isolation of this compound from Thuja orientalis and investigated its ability to inhibit aldose reductase and the formation of advanced glycation endproducts, both of which are relevant to diabetic complications. medchemexpress.com The discovery and subsequent investigation of this compound contribute to the broader understanding of the chemical diversity and potential biological activities of flavonoid glycosides found in the plant kingdom.

Table 2: Research Findings on this compound

| Research Area | Findings | Reference |

|---|---|---|

| Natural Source | Isolated from the leaves of Thuja orientalis (Linn.) Franco. | medchemexpress.com |

| Biological Activity | Exhibits antioxidant activity. | medchemexpress.com |

| Enzyme Inhibition | Inhibits aldose reductase and the formation of advanced glycation endproducts. | medchemexpress.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (+)-catechin 7-O-beta-D-xyloside |

| 3,7-dimthylquercetin |

| 3′-hydroxymelanettin |

| Acacetin 7-O-α-l-rhamnopyranosyl (1-2) β-D-xylopyranoside |

| Apigenin-8-C-glucoside (vitexin) |

| arbutin |

| Ascorbic acid |

| beta-amyrin |

| beta-amyrenone |

| beta-sitosterol |

| beta-sitoeryl-beta-D-glucoside |

| chrysoeriol 7-O-β-(6'”-O-acetyl-β-D-glucosyl)-(1→4) glucoside |

| Cianidanol |

| Cisplatin |

| Cyanidin 3-glucoside chloride |

| daucosterol |

| Eriodictyol 7-O-β-D glucopyranoside |

| Gallocatechin |

| glycerol beta-butanoate |

| Hypoletin |

| This compound |

| Kaempferol |

| L-dopa |

| Luteolin-7-O-glucoside |

| Luteolin-8-C-β-D-glucoside (orientin) |

| Palmitic acid |

| Quercetin |

| Taxifolin |

| Tryptophan |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18O11 |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C20H18O11/c21-8-2-1-7(3-9(8)22)13-4-10(23)15-11(24)5-14(17(27)19(15)30-13)31-20-18(28)16(26)12(25)6-29-20/h1-5,12,16,18,20-22,24-28H,6H2/t12-,16+,18-,20+/m1/s1 |

InChI Key |

JZTWSAIHBOFVRO-MINVPOHDSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution

The investigation into the natural sources of Hypoletin-7-O-beta-D-xylopyranoside has primarily centered on the Cupressaceae family, a group of coniferous trees and shrubs.

Primary Plant Sources

The most well-documented source of this compound is the leaf extract of Thuja orientalis, now more commonly classified as Platycladus orientalis. medchemexpress.com This evergreen coniferous tree, also known as Chinese arborvitae or Oriental arborvitae, has been the subject of phytochemical studies that have successfully isolated and identified this specific flavonoid. medchemexpress.com Research has confirmed the presence of this compound within the leaves of this particular species. medchemexpress.com

This compound is classified as a Cupressaceae flavone (B191248), indicating its association with the broader cypress family. medchemexpress.com The Cupressaceae family is a large and diverse group of conifers, encompassing approximately 30 genera and 133 species of evergreen trees and shrubs. britannica.com These plants are characterized by their scale-like or needle-like leaves and woody or leathery seed cones. britannica.comwikipedia.org While Thuja orientalis is a confirmed source, the presence of this compound in other members of the Cupressaceae family remains a subject for further scientific exploration.

Geographical Distribution of Source Plants

The geographical range of the primary source plant, Thuja orientalis, and the broader Cupressaceae family is extensive, covering various continents and climates.

Thuja orientalis is native to eastern Asia, with its origins traced to regions of China and Korea. gardenia.netpfaf.org It is commonly found on steep, dry, and rocky valley slopes. pfaf.org Over time, it has become a widely introduced species across Asia and has been naturalized in numerous other parts of the world, including Europe, North America, and other parts of Asia like Japan, India, and Iran. conifers.orgwikipedia.org This widespread cultivation is largely due to its use as an ornamental plant in gardens, parks, and for hedging. wikipedia.org

The Cupressaceae family boasts a near-global distribution, with representatives found on all continents except Antarctica. wikipedia.org This family is incredibly adaptable, inhabiting a wide range of environments from arctic regions in Norway to the southern reaches of Chile. wikipedia.org While many genera have more restricted or relictual distributions, the family as a whole is widespread in temperate regions. floranorthamerica.org They can be found in diverse habitats, from swamps in the southeastern United States to mountainous regions in Central Asia. conifers.orgconifers.org

Table 1: Geographical Distribution of Thuja orientalis

| Region | Status |

| Eastern Asia (China, Korea) | Native gardenia.netpfaf.org |

| Other parts of Asia (Japan, India, Iran) | Naturalized wikipedia.org |

| Europe | Naturalized conifers.org |

| North America | Naturalized conifers.org |

Table 2: General Distribution of the Cupressaceae Family

| Continent | Presence |

| Asia | Present wikipedia.org |

| Europe | Present wikipedia.org |

| North America | Present wikipedia.orgberkeley.edu |

| South America | Present wikipedia.org |

| Africa | Present wikipedia.org |

| Australia | Present wikipedia.org |

| Antarctica | Absent wikipedia.org |

Isolation, Extraction, and Purification Methodologies

Plant Material Preparation and Initial Extraction Techniques

The successful isolation of Hypoletin-7-O-beta-D-xylopyranoside begins with the proper preparation of the source material and an efficient initial extraction. This compound has been identified and isolated from the leaves of Thuja orientalis (also known as Platycladus orientalis). medchemexpress.comunimi.it

The general protocol for preparing plant material for flavonoid extraction involves several key steps to maximize yield and purity. mdpi.com Plant material is typically dried to reduce moisture content and then ground into a fine powder. A smaller particle size, often less than 0.5 mm, is preferred as it increases the surface area for contact with the extraction solvent, leading to more effective leaching of the target compounds. mdpi.com

Before the main extraction, a pre-extraction step is often performed using a non-polar solvent such as n-hexane or petroleum ether. mdpi.com This step is crucial for removing lipophilic substances like fats, waxes, and chlorophyll, which can interfere with subsequent separation processes. mdpi.com

Following the removal of non-polar constituents, the defatted plant material is subjected to extraction with a polar solvent. For flavonoids and their glycosides, alcohol-water mixtures are commonly used. mdpi.com Solvents such as 70% methanol (B129727) or 70% ethanol (B145695) are known to be effective for extracting these compounds through methods like maceration. mdpi.comresearchgate.net In the specific case of this compound, an ethyl acetate (B1210297) extract of the leaves of Thuja orientalis has been documented as the starting point for its purification. unimi.it

Chromatographic Separation Strategies

Chromatography is the cornerstone for separating individual flavonoids from the complex crude extract. A series of chromatographic techniques are typically employed sequentially to isolate compounds based on their distinct physicochemical properties like polarity, size, and partitioning behavior.

Sephadex® LH-20 is a versatile chromatography medium widely used in the final purification stages of flavonoids. nih.govnih.gov It is a bead-formed, hydroxypropylated dextran (B179266) gel that possesses both hydrophilic and lipophilic properties. prep-hplc.comcytivalifesciences.com This dual nature allows it to be used with a variety of solvents, from water to organic solvents like methanol, ethanol, and chloroform (B151607), facilitating separation through a combination of molecular sieving (size exclusion) and partition chromatography. nih.govprep-hplc.com

This technique has been specifically and successfully used to isolate this compound. Researchers purified the compound from an ethyl acetate fraction of Thuja orientalis leaves using a Sephadex® LH-20 column with pure methanol as the mobile phase (eluent). unimi.it The use of pure methanol and its mixtures with water or other organic solvents is a common practice for eluting and purifying a wide array of flavonoid derivatives on Sephadex® LH-20 columns. nih.govnih.govresearchgate.net

Table 1: Common Eluents for Flavonoid Purification on Sephadex® LH-20

| Eluent System | Type of Flavonoids Isolated |

|---|---|

| Pure Methanol | Flavones, Flavonols, Isoflavones |

| Methanol-Water Mixtures | Flavonoid Glycosides, Flavones |

| Chloroform-Methanol Mixtures | Flavones, Flavonols |

| Dichloromethane-Methanol Mixtures | Flavones |

This table presents generally applied eluents for flavonoid classes on Sephadex® LH-20, based on comprehensive reviews. unimi.itnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis of extract fractions and the preparative purification of target compounds to a high degree of purity. nih.gov For flavonoids, reversed-phase HPLC (RP-HPLC) is the most common mode. researchgate.net

In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase, typically a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol. google.com A gradient elution, where the proportion of the organic solvent is increased over time, is employed to separate compounds based on their relative hydrophobicity. researchgate.net

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads, making it possible to isolate milligram-to-gram quantities of a pure compound. google.comnih.gov Fractions are collected as they exit the detector, and those containing the compound of interest at the desired purity (often >95%) are pooled. google.com This technique is crucial for obtaining the final pure sample of compounds like this compound for structural elucidation and bioactivity studies. nih.govresearchgate.net

Table 2: Typical Parameters for Preparative RP-HPLC Purification of Flavonoids

| Parameter | Description | Common Setting |

|---|---|---|

| Column | Stationary phase for separation. | C18 or C8, 5-10 µm particle size |

| Mobile Phase A | The weaker, aqueous solvent. | Water with 0.1% Formic Acid or TFA |

| Mobile Phase B | The stronger, organic solvent. | Acetonitrile or Methanol |

| Elution Mode | Method for changing mobile phase composition. | Linear Gradient (e.g., 10% to 90% B) |

| Flow Rate | Speed at which the mobile phase is pumped. | 5-20 mL/min (for semi-preparative) |

| Detection | Wavelength for monitoring eluting compounds. | UV at ~254 nm, ~280 nm, or ~340 nm |

This table summarizes typical conditions for the preparative HPLC separation of flavonoids. google.comresearchgate.net

Centrifugal Partition Chromatography (CPC), also known as counter-current chromatography, is a preparative-scale liquid-liquid chromatography technique that utilizes a centrifugal field to hold a liquid stationary phase in place while a liquid mobile phase is passed through it. tandfonline.comwikipedia.org A key advantage of CPC is the absence of a solid stationary phase, which eliminates issues like irreversible adsorption of the sample, peak tailing, and sample loss, often leading to high recovery rates ( >95%). tandfonline.comresearchgate.net

The separation in CPC is based on the differential partitioning of solutes between two immiscible liquid phases. researchgate.net The selection of a suitable biphasic solvent system is the most critical step in developing a CPC method. tandfonline.com Systems composed of n-hexane, ethyl acetate, methanol, and water are frequently used for separating flavonoids. nih.govmdpi.com By adjusting the ratios of these solvents, the partition coefficient (K) of the target compounds can be optimized for effective separation. tandfonline.com

While there is no specific report on the use of CPC for this compound, it is a powerful and efficient technique for the one-step isolation and purification of various flavonoid derivatives from crude plant extracts. nih.govnih.gov Its scalability and high throughput make it an attractive alternative to traditional solid-liquid column chromatography methods. wikipedia.org

Table 3: Comparison of CPC and Traditional Column Chromatography

| Feature | Centrifugal Partition Chromatography (CPC) | Traditional Column Chromatography (e.g., Silica Gel) |

|---|---|---|

| Stationary Phase | Liquid | Solid (e.g., Silica, Alumina) |

| Sample Recovery | High (>95%), no irreversible adsorption. researchgate.net | Can be lower due to irreversible adsorption. |

| Peak Shape | Generally symmetrical. tandfonline.com | Prone to tailing. tandfonline.com |

| Solvent Consumption | Can be high, but solvents can be recycled. | Moderate to high. |

| Scalability | Highly scalable for industrial production. wikipedia.org | Scalable, but can be less efficient at very large scales. |

| Primary Separation Principle | Liquid-liquid partitioning. wikipedia.org | Adsorption, partitioning, size exclusion. |

This table highlights the key differences between CPC and traditional solid-support column chromatography. tandfonline.comwikipedia.orgresearchgate.net

Fractionation and Enrichment Procedures

After initial extraction, the resulting crude extract is a complex mixture containing numerous compounds. To simplify this mixture and enrich the fraction containing the target flavonoid, liquid-liquid partitioning (also known as solvent partitioning) is a widely used technique. researchgate.netfrontiersin.org

This procedure involves dissolving the crude extract in a solvent (e.g., an alcohol-water mixture) and sequentially extracting it with a series of immiscible solvents of increasing polarity. frontiersin.org A typical sequence starts with a non-polar solvent like n-hexane to remove remaining lipids, followed by solvents of intermediate polarity like chloroform or dichloromethane, and finally a more polar solvent such as ethyl acetate. frontiersin.org

This process separates the components of the crude extract into different fractions based on their solubility and polarity. Non-glycosylated (aglycone) flavonoids tend to be found in the ethyl acetate fraction, while the more polar flavonoid glycosides may concentrate in the ethyl acetate or the remaining aqueous fraction. researchgate.net For this compound, its isolation from an ethyl acetate fraction indicates that this solvent was effective in partitioning it from the initial crude extract. unimi.it This enrichment step is vital as it reduces the complexity of the mixture, making the subsequent, more refined chromatographic purification steps more efficient.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Methanol |

| Ethanol |

| n-Hexane |

| Petroleum Ether |

| Ethyl Acetate |

| Chloroform |

| Dichloromethane |

| Acetonitrile |

| Formic Acid |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic and Computational Approaches in Structural Confirmation

The definitive structural confirmation of complex natural products like Hypoletin-7-O-beta-D-xylopyranoside would necessitate the use of sophisticated analytical methods. These techniques provide unambiguous evidence for the connectivity and stereochemistry of the molecule.

Detailed Research Findings:

A critical step in the structural elucidation of a flavonoid glycoside involves a suite of Nuclear Magnetic Resonance (NMR) experiments. These would include one-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, which provide initial information about the proton and carbon environments within the molecule.

Further, two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms. Key 2D NMR techniques include:

Correlation Spectroscopy (COSY): To identify proton-proton couplings within the same spin system, which is crucial for tracing the connections within the aglycone and the sugar moiety.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range correlations between protons and carbons (typically over two to three bonds), which is vital for determining the glycosylation site—the point of attachment of the xylopyranoside sugar to the hypoletin aglycone.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): To determine the stereochemistry of the glycosidic linkage and the relative spatial arrangement of different parts of the molecule.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula of the compound. Tandem mass spectrometry (MS/MS) experiments would provide detailed fragmentation patterns, offering further clues about the structure of the aglycone and the sugar unit, as well as their linkage.

Computational chemistry, using methods such as Density Functional Theory (DFT), would play a confirmatory role. By calculating theoretical NMR chemical shifts and comparing them with the experimental data, researchers can validate the proposed structure. Molecular modeling can also provide insights into the compound's three-dimensional conformation and stability.

Unfortunately, specific data tables containing ¹H and ¹³C NMR chemical shifts, coupling constants, and key 2D NMR correlations for this compound are not available in the reviewed literature. Similarly, detailed mass spectrometry fragmentation data and the results of any computational studies on this specific molecule have not been published.

Without access to this foundational data, a scientifically rigorous article on the structural elucidation of this compound cannot be constructed. The scientific community awaits the publication of such detailed research to fully characterize this natural product.

Biosynthetic Pathways and Enzymatic Transformations

Proposed Biosynthetic Routes for Hypoletin Core Structure

The core structure of hypoletin, a flavone (B191248), is synthesized via the phenylpropanoid pathway, a central route for the production of a wide variety of plant secondary metabolites. wikipedia.org This pathway utilizes the amino acid phenylalanine as a starting point. wikipedia.org

The proposed sequence for the formation of the hypoletin core begins with the conversion of phenylalanine to p-coumaroyl-CoA through the action of a series of enzymes. tuscany-diet.net The key step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). tuscany-diet.netnih.gov This reaction forms a chalcone intermediate, specifically naringenin (B18129) chalcone. tuscany-diet.net

This chalcone is then stereospecifically isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) known as (2S)-naringenin, which establishes the three-ring structure characteristic of flavonoids. tuscany-diet.netnih.gov From this central intermediate, further modifications lead to the specific structure of hypoletin (5,7,8,3',4'-pentahydroxyflavone). These modifications involve hydroxylation reactions at various positions on the A and B rings, catalyzed by enzymes such as flavonoid 3'-hydroxylase (F3'H) and other monooxygenases. The conversion of the flavanone backbone to a flavone is accomplished by flavone synthase (FNS). nih.govphytomorphology.com The introduction of a hydroxyl group at the C-8 position is a key step in forming the hypoletin structure, a reaction likely catalyzed by a specific flavonoid 8-hydroxylase.

Glycosylation Pathways of D-Xylopyranoside Moiety

Glycosylation is a crucial final step in the biosynthesis of many flavonoids, enhancing their stability and water solubility. nih.gov In the case of Hypoletin-7-O-beta-D-xylopyranoside, a D-xylose sugar is attached to the 7-hydroxyl group of the hypoletin core. This process is dependent on an activated sugar donor, specifically UDP-xylose. nih.gov

The biosynthesis of UDP-xylose begins with UDP-glucose, a common sugar nucleotide in plants. UDP-glucose is first oxidized to UDP-glucuronic acid by the enzyme UDP-glucose dehydrogenase. Subsequently, UDP-glucuronic acid is decarboxylated by UDP-xylose synthase (UXS) to yield UDP-xylose. nih.gov

Once synthesized, UDP-xylose serves as the sugar donor in a reaction catalyzed by a UDP-dependent glycosyltransferase (UGT). nih.govnih.gov These enzymes exhibit regioselectivity, meaning they specifically attach the sugar moiety to a particular hydroxyl group on the aglycone. oup.com For the synthesis of this compound, a UGT with specificity for the 7-hydroxyl group of the flavone and for UDP-xylose as the donor is required. The UGT catalyzes the transfer of the xylosyl group from UDP-xylose to the hypoletin aglycone, forming a beta-glycosidic bond and releasing UDP. nih.gov

Enzymatic Activities Involved in Flavonoid Biosynthesis

The synthesis of this compound is a testament to the coordinated activity of a diverse set of enzymes. These enzymes catalyze the range of reactions from the initial phenylpropanoid pathway to the final glycosylation step. The primary classes of enzymes involved include lyases, ligases, synthases, isomerases, oxidoreductases (hydroxylases), and transferases. nih.gov

Below is a table detailing the key enzymes and their roles in the biosynthetic pathway.

| Enzyme | Abbreviation | EC Number | Role in Biosynthesis |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | 4.3.1.24 | Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid. tuscany-diet.net |

| 4-Coumarate-CoA ligase | 4CL | 6.2.1.12 | Activates p-coumaric acid to form p-coumaroyl-CoA, a key precursor for flavonoid synthesis. tuscany-diet.net |

| Chalcone synthase | CHS | 2.3.1.74 | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form the chalcone backbone. nih.gov |

| Chalcone isomerase | CHI | 5.5.1.6 | Isomerizes naringenin chalcone into the flavanone (2S)-naringenin. nih.gov |

| Flavonoid 3'-hydroxylase | F3'H | 1.14.13.21 | Hydroxylates the B-ring of flavanones (e.g., naringenin to eriodictyol) at the 3' position. phytomorphology.com |

| Flavone synthase | FNS | 1.14.11.22 | Introduces a double bond into the C-ring to convert flavanones to flavones. nih.gov |

| UDP-glucose dehydrogenase | UGD | 1.1.1.22 | Oxidizes UDP-glucose to UDP-glucuronic acid, a precursor for UDP-xylose. nih.gov |

| UDP-xylose synthase | UXS | 4.1.1.35 | Decarboxylates UDP-glucuronic acid to produce the sugar donor UDP-xylose. nih.gov |

| UDP-dependent glycosyltransferase | UGT | 2.4.1.- | Transfers the xylose moiety from UDP-xylose to the 7-hydroxyl group of the hypoletin aglycone. nih.gov |

Biological Activities and Pharmacological Research

Antioxidant Mechanisms and Cellular Protection

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are unstable molecules that can cause significant damage to cells. Flavonoids, including Hypoletin and its derivatives, are well-regarded for their antioxidant prowess, which they exert through various mechanisms.

The direct neutralization of free radicals is a key antioxidant mechanism. While specific data for Hypoletin-7-O-beta-D-xylopyranoside is limited, studies on related flavonoids demonstrate significant scavenging activity in various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate this capacity. For instance, various flavonoid compounds have shown potent radical scavenging abilities in these assays, with their efficacy often being concentration-dependent. The scavenging of highly reactive hydroxyl and superoxide (B77818) radicals is also a critical aspect of antioxidant defense.

Anti-inflammatory Properties and Pathway Modulation

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

This compound is a flavonoid that has demonstrated potential in modulating key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In inflammatory conditions, the activation of these pathways leads to the production of pro-inflammatory mediators. nih.govmdpi.com Flavonoids, a class of compounds to which this compound belongs, are known to interfere with these signaling cascades. nih.govresearchgate.net

The NF-κB pathway is a critical regulator of inflammatory gene expression. nih.gov Normally, NF-κB is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes. nih.gov Research on similar flavonoids suggests that they can inhibit the degradation of IκB, thereby preventing NF-κB activation. nih.govresearchgate.net

The MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also central to the inflammatory response. nih.gov These kinases, when activated by phosphorylation, can lead to the activation of transcription factors that promote the expression of inflammatory genes. nih.gov Studies on related flavonoids have shown that they can suppress the phosphorylation of these MAPK proteins, thus dampening the inflammatory cascade. nih.govresearchgate.net The anti-inflammatory effects of some flavonoids are attributed, at least in part, to the inhibition of these MAPK and NF-κB signaling pathways. nih.gov

Effects on Inflammatory Responses in Specific Cell Lines (e.g., LPS-stimulated BV-2 microglia)

The anti-inflammatory potential of compounds like this compound is often investigated using in vitro models, such as lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. jkom.orgbiomolther.org BV-2 cells are a type of immune cell in the brain that, when activated by LPS, mimic the neuroinflammatory conditions seen in various neurological disorders. mdpi.comnih.gov

In this model, LPS stimulation triggers the activation of inflammatory pathways, leading to the release of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). jkom.orgbiomolther.org Research on various anti-inflammatory agents in LPS-stimulated BV-2 cells has demonstrated a reduction in the production of these inflammatory molecules. jkom.orgbiomolther.org For instance, treatment with certain compounds has been shown to decrease the mRNA and protein expression of iNOS, COX-2, TNF-α, and IL-6. biomolther.org This inhibition of inflammatory mediators is often linked to the modulation of the NF-κB and MAPK signaling pathways. jkom.org

The table below summarizes the typical effects of anti-inflammatory compounds on LPS-stimulated BV-2 microglia, providing a framework for understanding the potential effects of this compound.

| Inflammatory Mediator | Effect of Anti-Inflammatory Compound Treatment |

| Nitric Oxide (NO) | Decreased Production |

| TNF-α | Decreased Expression |

| IL-6 | Decreased Expression |

| iNOS | Decreased Expression |

| COX-2 | Decreased Expression |

Enzyme Inhibitory Activities

Aldose Reductase Inhibition

This compound has been identified as an inhibitor of aldose reductase. medchemexpress.com This enzyme is part of the polyol pathway, which converts glucose to sorbitol. nih.gov Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, the activity of aldose reductase increases significantly. nih.gov The resulting accumulation of sorbitol is implicated in the development of diabetic complications. Therefore, the inhibition of aldose reductase is a therapeutic strategy to prevent or mitigate these complications. nih.gov

One study reported that this compound, isolated from the leaves of Thuja orientalis, exhibited inhibitory activity against aldose reductase. medchemexpress.com The inhibitory potential of flavonoids against aldose reductase is often associated with their chemical structure. nih.gov

α-Glucosidase Inhibition

While direct studies on the α-glucosidase inhibitory activity of this compound are not extensively available, the inhibitory potential of flavonoids, in general, against this enzyme is well-documented. nih.govresearchgate.net α-Glucosidase is a key enzyme in the digestion of carbohydrates, breaking them down into monosaccharides for absorption. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. nih.gov

Numerous flavonoids and their glycosides have been investigated for their α-glucosidase inhibitory activity. nih.govresearchgate.net The structure of the flavonoid, including the nature and position of sugar moieties, plays a significant role in its inhibitory potency. nih.gov For example, some flavonoid glycosides have shown potent α-glucosidase inhibition, sometimes even stronger than the standard drug acarbose. researchgate.net The inhibitory mechanism can be competitive, non-competitive, or mixed-type. nih.govresearchgate.net Given that this compound is a flavonoid glycoside, it is plausible that it may also possess α-glucosidase inhibitory properties, a hypothesis that warrants further investigation.

Cellular and Tissue-Level Studies

Impact on Cell Survival and Apoptosis in Oxidative Stress Models

The impact of this compound on cell survival and apoptosis in oxidative stress models has been a subject of interest due to its antioxidant properties. medchemexpress.com Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, can lead to cellular damage and trigger apoptosis (programmed cell death). nih.govresearchgate.net

Flavonoids, including this compound, are known for their antioxidant capabilities, which can help protect cells from oxidative damage. medchemexpress.comnih.gov In various cellular models, flavonoids have been shown to enhance cell survival by scavenging free radicals and reducing ROS levels. nih.gov For instance, in models where cells are exposed to oxidative stressors, treatment with certain flavonoids has been demonstrated to improve cell viability and reduce the rate of apoptosis. nih.govresearchgate.net This protective effect is often associated with the modulation of apoptosis-related proteins, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) and the downregulation of pro-apoptotic proteins (e.g., Bax). nih.gov

While specific studies detailing the effects of this compound on apoptosis in oxidative stress models are limited, the known antioxidant activity of this compound suggests a potential protective role. medchemexpress.com Further research is needed to elucidate the precise mechanisms by which it may influence cell survival and apoptosis under conditions of oxidative stress.

In Vivo Anti-inflammatory Effects in Animal Models (e.g., transient focal cerebral ischemia)

A comprehensive review of available scientific literature reveals a significant gap in the research concerning the in vivo anti-inflammatory effects of this compound, particularly within the context of animal models of transient focal cerebral ischemia. At present, there are no published studies that specifically investigate or provide data on the activity of this compound in such models.

While flavonoids as a broad class of compounds have been explored for their neuroprotective and anti-inflammatory potential in cerebral ischemia, specific findings related to this compound are not available. sruc.ac.uk General research into flavonoids indicates that certain molecules can modulate neuroinflammation by reducing the activation of neuroglia and pro-inflammatory cytokines in animal models of stroke. sruc.ac.uk However, without direct experimental evidence, it is not possible to extrapolate these general activities to this compound.

The standard methodologies for assessing anti-inflammatory activity in animal models are well-established, often involving the induction of inflammation through agents like carrageenan or by creating models of specific diseases such as ischemic stroke. nih.govnih.gov These models allow for the evaluation of a compound's ability to reduce edema, inflammatory cell infiltration, and the expression of inflammatory mediators. nih.govnih.govnih.govresearchgate.net Nevertheless, a search of scientific databases yields no records of this compound having been subjected to these or any other in vivo anti-inflammatory assays.

Therefore, no data tables or detailed research findings on the in vivo anti-inflammatory effects of this compound in transient focal cerebral ischemia or other animal models can be presented.

Assessment of Antioxidant and Anti-hemolytic Effects in Animal Specimens

Similarly, there is a notable absence of published research on the in vivo antioxidant and anti-hemolytic effects of this compound in animal specimens. While the antioxidant properties of many flavonoids are recognized, and methods for assessing such activities are well-documented, specific studies on this particular compound are lacking. nih.gov

The evaluation of antioxidant effects in animal specimens typically involves measuring biomarkers of oxidative stress or the activity of antioxidant enzymes in tissues or blood samples after administration of the test compound. Anti-hemolytic assays in animal specimens often assess the ability of a compound to protect red blood cells from hemolysis induced by oxidative agents. researchgate.net

Despite the existence of these established methods, no studies were found that have applied them to investigate this compound. Consequently, there is no data to present regarding its capacity to mitigate oxidative stress or prevent hemolysis in animal models.

Chemical Synthesis and Derivatization Strategies

Synthetic Routes and Reaction Conditions for Hypoletin-7-O-beta-D-xylopyranoside

Direct chemical synthesis of this compound has not been extensively reported in scientific literature. However, the synthesis of similar flavonoid 7-O-glycosides has been achieved through various methods, offering insights into plausible synthetic pathways.

One prominent strategy involves the regioselective glycosylation of the flavonoid aglycone, hypoletin. The reactivity of the different hydroxyl groups on the flavonoid scaffold typically follows the order of 7-OH > 4'-OH > 5-OH, allowing for selective reactions at the 7-position. researchgate.net A common approach is to first protect all hydroxyl groups, then selectively deprotect the 7-OH group, followed by glycosylation.

A documented method for the synthesis of flavonoid 7-O-glycosides involves the peracylation of the flavonoid, followed by a highly regioselective removal of the 7-O-acyl group. nih.gov This is often achieved using reagents like thiophenol and imidazole (B134444) in a suitable solvent. researchgate.netnih.gov The resulting 7-hydroxy flavonoid can then be glycosylated with a xylosyl donor, such as a glycosyl trifluoroacetimidate, in the presence of a promoter like boron trifluoride etherate (BF₃·Et₂O). researchgate.netnih.gov The final step involves the cautious deprotection of the remaining acyl groups under basic conditions to yield the desired 7-O-glycoside. nih.gov

Table 1: Potential Synthetic Route for Flavonoid 7-O-Xylosides

| Step | Reaction | Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | Peracylation of Aglycone | Acetic anhydride, Pyridine | nih.gov |

| 2 | Selective 7-O-Deacylation | Thiophenol, Imidazole, NMP | researchgate.netnih.gov |

| 3 | Glycosylation | Glycosyl trifluoroacetimidate, BF₃·Et₂O | researchgate.netnih.gov |

NMP: N-Methyl-2-pyrrolidone

Another potential avenue is the biological synthesis of flavonoid O-xylosides using engineered microorganisms like Escherichia coli. nih.gov This approach requires the expression of genes for the synthesis of UDP-xylose, the sugar donor, and a suitable UDP-glycosyltransferase (UGT) that can specifically transfer xylose to the 7-hydroxyl group of the flavonoid aglycone. nih.gov While this has been demonstrated for other flavonoids, its specific application to hypoletin needs further investigation. nih.gov

Semisynthetic Approaches from Related Natural Products

Semisynthesis, starting from a readily available natural product, presents a viable alternative to total synthesis. In the context of this compound, a logical starting material would be the aglycone, hypoletin, if it can be isolated in sufficient quantities from natural sources.

The semisynthetic process would then largely mirror the glycosylation step of the total synthesis outlined above. Once hypoletin is obtained, it can be subjected to regioselective glycosylation at the 7-position. The challenge in this approach often lies in the efficient and selective attachment of the xylose moiety without affecting the other hydroxyl groups.

Furthermore, enzymatic approaches using glycosyltransferases offer a powerful semisynthetic tool. These enzymes can exhibit high regioselectivity and stereoselectivity, which are often difficult to achieve through chemical means. nih.gov The identification and characterization of a specific UGT capable of xylosylating the 7-OH of hypoletin would be a significant advancement in the semisynthesis of this compound. Research on flavonoid 7-O-glucosyltransferases in citrus species has identified key enzymes in the glycosylation of flavonoid aglycones, providing a model for identifying similar enzymes for xylosylation. nih.gov

Structure-Activity Relationship (SAR) Studies through Chemical Modifications

The biological activities of flavonoids are often linked to the number and position of hydroxyl groups, as well as the nature and position of glycosylation. For instance, modifications to the sugar moiety can impact the molecule's solubility, bioavailability, and interaction with biological targets.

A systematic SAR study on this compound would involve the synthesis of a series of analogues with modifications at various positions. Key modifications could include:

Alterations to the Xylose Moiety: Synthesizing derivatives with different sugars (e.g., glucose, rhamnose, arabinose) at the 7-position to investigate the role of the sugar in the compound's activity.

Modifications of the Aglycone Hydroxyl Groups: Acetylation, methylation, or other modifications of the remaining free hydroxyl groups on the hypoletin backbone to determine their importance for activity.

Changes in the Glycosidic Linkage: Synthesis of alpha-D-xylopyranoside anomers to assess the stereochemical requirements for activity.

Table 2: Proposed Modifications for SAR Studies of this compound

| Modification Site | Type of Modification | Potential Impact on Activity |

|---|---|---|

| 7-O-Xylose | Change sugar type (e.g., glucose, rhamnose) | Altered solubility, bioavailability, and target binding |

| 7-O-Xylose | Modify sugar hydroxyls (e.g., acetylation) | Changes in polarity and steric hindrance |

| Hypoletin Aglycone | Modify free hydroxyls (e.g., methylation) | Altered hydrogen bonding capacity and lipophilicity |

These proposed studies would be instrumental in elucidating the key structural features of this compound responsible for its biological effects and would guide the design of more potent and selective derivatives.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC-UV, UPLC-MS)

Chromatographic methods are indispensable for separating Hypoletin-7-O-beta-D-xylopyranoside from complex mixtures, assessing its purity, and quantifying its presence. High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for these purposes. The purity of this compound is often determined to be greater than 98% using HPLC. biorlab.com

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers enhanced resolution, sensitivity, and specificity. UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is a powerful tool for the detailed phytochemical profiling of extracts. nih.gov This technique allows for the tentative identification of numerous compounds, including flavonoid glycosides like this compound, based on their retention times and mass fragmentation patterns. nih.govnih.gov In negative ionization mode, the mass spectrometer detects the precursor ion and its fragments, providing structural information that aids in identification. nih.gov

For instance, in the analysis of plant extracts, UPLC-ESI-MS/MS can identify and characterize a wide array of secondary metabolites, with flavonoids often being the most abundant class of compounds detected. nih.gov The data obtained from these analyses are critical for understanding the composition of the extract and for quality control purposes.

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Application | Key Findings |

| HPLC-UV | Purity Assessment | Purity often determined to be >98% biorlab.com |

| UPLC-ESI-MS/MS | Phytochemical Profiling & Identification | Enables tentative identification based on mass fragmentation patterns nih.govnih.gov |

Spectroscopic Fingerprinting for Quality Control and Identification

Spectroscopic techniques provide a "fingerprint" of a molecule, offering detailed information about its chemical structure, which is essential for unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a cornerstone for the structural elucidation of natural products like this compound. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide data on the chemical environment of protons and carbons within the molecule, allowing for the precise determination of its complex structure. researchgate.net

Mass Spectrometry (MS) is another critical tool, providing the molecular weight and fragmentation patterns of the compound. researchgate.net This information, combined with NMR data, confirms the identity of the isolated substance.

The combination of various spectroscopic and chromatographic data is often necessary for the complete and accurate characterization of complex natural compounds. researchgate.net

Table 2: Spectroscopic Data for this compound and Related Compounds

| Technique | Information Provided |

| 1H NMR | Information on the chemical environment of protons researchgate.netchemicalbook.com |

| 13C NMR | Information on the carbon skeleton of the molecule spectrabase.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns researchgate.net |

Bioanalytical Assay Development for Biological Activity Screening

To evaluate the therapeutic potential of this compound, various bioanalytical assays are developed to screen for its biological activities. These assays are crucial for understanding the compound's mechanism of action.

For example, its antioxidant activity has been noted. medchemexpress.com Assays to measure antioxidant capacity are therefore relevant. Furthermore, studies on related flavonoid glycosides often involve evaluating their effects in cellular and whole organism models. For instance, the anti-aging effects of a related compound, Acacetin 7-O-α-l-rhamnopyranosyl (1-2) β-D-xylopyranoside, were investigated using the model organism Caenorhabditis elegans. nih.gov Such studies often involve assessing lifespan extension and stress resistance. nih.gov

In the context of metabolic disorders, the effects of flavonoid glycosides on lipid accumulation in cell lines like HepG2 are investigated. nih.gov These assays can involve treating cells with free fatty acids to induce lipid accumulation and then measuring the effect of the compound. nih.gov Western blot analysis may also be used to examine the expression of proteins involved in metabolic pathways. nih.gov

Cytotoxicity assays, such as the MTT assay, are fundamental in determining the effect of a compound on cell viability and are often performed on various cancer cell lines. nih.gov For example, the cytotoxic potential of plant extracts containing various flavonoids has been assessed against cell lines like HepG-2 (hepatocellular carcinoma) and MCF-7 (breast carcinoma). nih.gov

Table 3: Bioanalytical Assays for Functional Characterization

| Assay Type | Model System | Measured Endpoint | Biological Activity Investigated |

| Antioxidant Assays | Chemical or biochemical systems | Radical scavenging, inhibition of oxidation | Antioxidant potential medchemexpress.com |

| Lifespan and Stress Resistance Assays | Caenorhabditis elegans | Longevity, survival under stress conditions | Anti-aging effects nih.gov |

| Lipid Accumulation Assays | HepG2 cells | Intracellular lipid levels | Effects on lipid metabolism nih.gov |

| Cytotoxicity Assays (e.g., MTT) | Cancer cell lines (e.g., HepG-2, MCF-7) | Cell viability, IC50 values | Anticancer potential nih.gov |

Translational Research Potential and Future Directions

Preclinical Research Paradigms and Animal Model Development for Bioactivity Confirmation

To rigorously validate the therapeutic potential of Hypoletin-7-O-beta-D-xylopyranoside, the development and utilization of robust preclinical research paradigms are essential. The initial in vitro findings of its bioactivity, such as its antioxidant properties, need to be substantiated in living organisms. medchemexpress.com This necessitates the careful selection and development of animal models that can accurately mimic human disease states relevant to the compound's observed effects.

Future research should focus on establishing animal models to confirm the bioactivities of this compound. For instance, to investigate its potential in managing age-related conditions, the nematode Caenorhabditis elegans could serve as an initial in vivo model. Studies on similar flavonoid glycosides, such as Acacetin 7-O-α-l-rhamnopyranosyl (1-2) β-D-xylopyranoside, have successfully used C. elegans to demonstrate lifespan extension and stress resistance, providing a precedent for this approach. nih.gov Such models allow for the assessment of the compound's effects on lifespan, healthspan, and resistance to various stressors, offering insights into its potential anti-aging mechanisms.

For other potential applications, specific disease models will be required. The choice of animal model will be dictated by the specific bioactivity being investigated and its relevance to human physiology and disease.

Deepening Mechanistic Elucidation of Pharmacological Targets

A thorough understanding of the molecular mechanisms by which this compound exerts its effects is paramount for its development as a therapeutic agent. While its antioxidant activity has been noted, the specific pharmacological targets and signaling pathways it modulates remain to be fully elucidated. medchemexpress.com Future research should employ a multi-pronged approach to unravel these mechanisms.

Advanced "omics" technologies, including genomics, proteomics, and metabolomics, can provide a comprehensive, unbiased view of the cellular changes induced by the compound. For example, investigating its influence on the expression of genes and proteins involved in stress response and longevity pathways, similar to studies on other flavonoid glycosides, could reveal key regulatory nodes. nih.gov Furthermore, techniques such as affinity chromatography and mass spectrometry can be employed to directly identify the protein targets to which this compound binds. Elucidating these molecular interactions will be crucial for understanding its mode of action and for identifying potential biomarkers to monitor its activity in future clinical studies.

Optimization of Sustainable Isolation and Synthetic Methodologies

The availability of a consistent and scalable supply of this compound is a critical prerequisite for extensive preclinical and potential clinical research. Currently, the compound is known to be a natural product, but reliance on extraction from plant sources can be variable and may not be sustainable for large-scale production. medchemexpress.com Therefore, a significant area of future research will be the optimization of both isolation and synthetic methodologies.

For isolation, research should focus on developing efficient and environmentally friendly extraction and purification protocols from its botanical sources. This includes exploring advanced extraction techniques and chromatography methods to maximize yield and purity while minimizing the environmental impact.

Concurrently, the development of a total synthesis or semi-synthetic routes is highly desirable. Chemical synthesis offers the advantage of producing large quantities of the pure compound with high batch-to-batch consistency. While the synthesis of related xylopyranosides has been reported, a specific and efficient synthesis for this compound needs to be developed. nih.govrsc.org This would involve strategic route design and optimization of reaction conditions to achieve a high-yielding and cost-effective process.

Exploration of Novel Bioapplications and Collaborative Research Opportunities

While initial research has pointed towards certain bioactivities, the full therapeutic potential of this compound may extend to other areas. Future research should proactively explore novel bioapplications. This could involve screening the compound against a wide range of biological targets and in various disease models. For instance, its structural similarity to other flavonoids like luteolin (B72000) 7-O-glucoside, which has been investigated for various biological roles, suggests that this compound may possess a broader spectrum of activities than currently known. nih.gov

To accelerate this discovery process, fostering collaborative research opportunities is essential. Partnerships between academic research institutions, pharmaceutical companies, and biotechnology firms can bring together diverse expertise and resources. Such collaborations can facilitate access to specialized screening platforms, advanced analytical techniques, and expertise in drug development and clinical trial design. By working collaboratively, the scientific community can more efficiently explore the therapeutic potential of this compound and expedite its journey from the laboratory to potential clinical applications.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Hypoletin-7-O-β-D-xylopyranoside from plant sources?

- Methodological Answer : Use solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like column chromatography with silica gel or Sephadex LH-20 for purification. Confirm purity via HPLC (≥90% purity threshold) and compare retention times with standards. For natural sources, cross-reference plant taxonomy databases to identify species rich in flavone glycosides (e.g., Verbascum or Scutellaria genera) .

Q. How can researchers characterize the structural configuration of Hypoletin-7-O-β-D-xylopyranoside?

- Methodological Answer : Employ NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to resolve the xylopyranoside linkage and confirm the β-D configuration. X-ray crystallography may further validate stereochemistry. Compare spectral data with structurally analogous compounds like Kaempferol-7-O-β-D-glucopyranoside .

Q. What in vitro assays are suitable for preliminary screening of biological activities?

- Methodological Answer : Use enzyme inhibition assays (e.g., α-glucosidase or COX-2 for anti-diabetic/anti-inflammatory properties) and cell-based models (e.g., LPS-induced RAW 264.7 macrophages for cytokine profiling). Normalize results against positive controls (e.g., acarbose for α-glucosidase) and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Hypoletin-7-O-β-D-xylopyranoside across studies?

- Methodological Answer : Perform meta-analysis of dose-response curves, ensuring standardization of assay conditions (e.g., solvent polarity, cell passage number). Use multivariate regression to identify confounding variables (e.g., impurity profiles, isomerization during extraction). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What strategies optimize the chemical synthesis of Hypoletin-7-O-β-D-xylopyranoside to address low yield in glycosylation steps?

- Methodological Answer : Test protecting group strategies (e.g., acetyl or benzyl for hydroxyl groups) and catalysts (e.g., BF₃·Et₂O or NIS/TMSOTf). Monitor reaction progress via TLC-MS and optimize solvent systems (e.g., DCM/acetonitrile). Compare yields with enzymatic synthesis using glycosyltransferases .

Q. How can multi-omics approaches elucidate the mechanism of action of Hypoletin-7-O-β-D-xylopyranoside in complex biological systems?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) data to identify perturbed pathways (e.g., NF-κB or MAPK signaling). Use network pharmacology tools (e.g., STRING or Cytoscape) to map compound-target interactions. Validate hypotheses with CRISPR-Cas9 knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.